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Zirconium acrylate -

Zirconium acrylate

Catalog Number: EVT-8886271
CAS Number:
Molecular Formula: C12H12O8Zr
Molecular Weight: 375.44 g/mol
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Product Introduction

Overview

Zirconium acrylate is a coordination compound formed by the reaction of zirconium compounds with acrylate monomers. This compound is classified under organometallic compounds due to its combination of organic acrylate groups and inorganic zirconium. Zirconium acrylate is notable for its applications in materials science, particularly in the development of advanced coatings and nanocomposites.

Source

Zirconium acrylate can be synthesized from zirconium alkoxides or zirconium salts, which react with acrylic acid or acrylate esters. The resulting compound exhibits properties that make it suitable for various applications, including coatings, adhesives, and as a precursor for zirconia nanoparticles.

Classification

Zirconium acrylate falls under the category of metal-organic frameworks and coordination polymers. It is also classified as a photo-curable resin, which is significant in polymer chemistry for applications requiring UV curing.

Synthesis Analysis

Methods

The synthesis of zirconium acrylate typically involves several methods, including:

  1. Sol-Gel Process: This method utilizes zirconium alkoxides, which are hydrolyzed in the presence of acrylic acid to form zirconium acrylate networks.
  2. Co-precipitation: In this method, zirconium salts are mixed with acrylates in a solvent, leading to the formation of a precipitate that can be dried and processed further.
  3. Microwave-Assisted Synthesis: This technique enhances reaction rates and yields through rapid heating, allowing for the efficient formation of zirconium acrylate compounds.

Technical Details

  • Reaction Conditions: The synthesis often occurs under inert atmospheres (e.g., nitrogen) to prevent moisture interference.
  • Temperature and Time: Typical reaction conditions might include stirring at room temperature or elevated temperatures (up to 80 °C) for several hours to days, depending on the specific method employed .
Molecular Structure Analysis

Structure

Zirconium acrylate features a complex structure where zirconium ions are coordinated with multiple acrylate ligands. The general formula can be represented as Zr(Acr)n\text{Zr}(\text{Acr})_n, where nn indicates the number of acrylate ligands coordinated to each zirconium atom.

Data

  • Molecular Weight: Varies based on the specific acrylate used.
  • Coordination Geometry: Typically exhibits octahedral coordination around the zirconium center due to the presence of multiple donor sites from the acrylate groups.
Chemical Reactions Analysis

Reactions

Zirconium acrylate can participate in various chemical reactions:

  1. Polymerization: Under UV light, zirconium acrylate can undergo radical polymerization, forming cross-linked polymer networks.
  2. Thermal Decomposition: Heating zirconium acrylate can lead to the formation of zirconia and other byproducts through decomposition reactions.

Technical Details

  • Polymerization Mechanism: The polymerization process involves the generation of free radicals that initiate chain reactions among the acrylate groups, leading to network formation .
Mechanism of Action

Process

The mechanism by which zirconium acrylate functions in applications such as coatings involves:

  1. Initiation: Upon exposure to UV light, photoinitiators generate free radicals.
  2. Propagation: These radicals react with the double bonds in the acrylate groups, creating new radicals that continue the polymerization process.
  3. Cross-Linking: As polymer chains grow, they form cross-links due to interactions between different chains, resulting in a solid network.

Data

  • Curing Time: Typically ranges from seconds to minutes under UV light.
  • Conversion Rates: High conversion rates (up to 90%) are achievable depending on formulation and conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Zirconium acrylate is usually a white or off-white solid or powder.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol but insoluble in water.

Chemical Properties

Applications

Zirconium acrylate has several scientific uses:

  1. Coatings: Utilized in anti-corrosive coatings due to its ability to form durable films upon curing.
  2. Nanocomposites: Acts as a precursor for synthesizing zirconia nanoparticles that enhance material properties such as hardness and thermal stability.
  3. Adhesives and Sealants: Its strong bonding capabilities make it suitable for use in various adhesive formulations .
Synthesis Methodologies and Advanced Fabrication Techniques

Copolymerization Strategies for Zirconium Acrylate-Based Hybrid Networks

Copolymerization enables molecular-level integration of zirconium acrylate with organic monomers to tailor hybrid network architectures. Sulfur-containing acrylates like 4,6-(4,4′-diphenylacrylate)sulfanyl-2-(methylthio)pyrimidine (DPASMTP) and 2,4,6-[(4,4,4″-trisphenylacrylate)sulfanyl]pyrimidine (TPASP) serve as optimal comonomers due to their high polarizability and refractive index contributions. These undergo radical copolymerization with zirconium acrylate nanoparticles (<20 nm diameter) under UV initiation, forming covalent bonds between inorganic fillers and the organic matrix [1] [2]. The sulfur moieties enhance compatibility through Zr-S coordination bonds while the pyrimidine rings contribute electron conjugation, elevating the refractive index to 1.70–1.74 at 20 wt% zirconium acrylate loading [1]. Crucially, the copolymer stoichiometry dictates crosslink density: Trifunctional TPASP generates more rigid networks than difunctional DPASMTP, evidenced by a 25°C higher glass transition temperature (Tg) in thermomechanical analysis [2].

Table 1: Optical Properties of Zirconium Acrylate Copolymers

Comonomer SystemZrA Loading (wt%)Refractive Index (589 nm)Transmittance (%)
TPASP-ZrA201.7492.5
DPASMTP-ZrA201.7094.2
Conventional Acrylate01.50–1.55>95

Sol-Gel and Hydrothermal Synthesis Routes for Nanocomposite Integration

Sol-gel processing facilitates covalent integration of zirconium domains within acrylate matrices through controlled hydrolysis-condensation. The methodology involves: (1) Pre-hydrolysis of 3-methacryloxypropyltrimethoxysilane (MAPTMS) under acidic conditions; (2) Chelation of zirconium(IV) n-propoxide (ZTP) with methacrylic acid to control reactivity; (3) Co-condensation forming Si-O-Zr bonds [4]. Real-time Fourier transform infrared spectroscopy confirms condensation completion via the 910 cm⁻¹ Si-OH peak disappearance and emergence of 1100 cm⁻¹ (Si-O-Si) and 1020 cm⁻¹ (Si-O-Zr) bands [4]. Hydrothermal treatment (150–200°C) further enhances crystallinity and network density, reducing microporosity by >60% versus ambient-dried gels. This yields coatings with exceptional barrier properties, as demonstrated by electrochemical impedance spectroscopy (EIS) revealing >10⁹ Ω·cm² impedance after 30-day NaCl immersion – 3 orders of magnitude higher than non-hydrothermal equivalents [4].

Table 2: Electrochemical Performance of Sol-Gel Zirconium Acrylate Coatings

Synthesis MethodImmersion Time (days)Impedance Modulus (Ω·cm²)Corrosion Rate (mm/year)
Ambient-dried73.2 × 10⁶0.045
Hydrothermal (200°C)302.1 × 10⁹<0.001
Uncoated Aluminum-1.5 × 10⁴0.780

UV- and Thermal-Curing Mechanisms in Acrylate-Zirconium Matrix Formation

Photopolymerization and thermal curing transform zirconium acrylate precursors into crosslinked networks through distinct mechanisms. UV-curing employs Type I photoinitiators (e.g., 1-hydroxycyclohexyl phenyl ketone) that undergo α-cleavage upon 365 nm irradiation, generating radicals that initiate acrylate double-bond polymerization [1]. The presence of zirconium acrylate nanoparticles accelerates curing by 40% due to UV scattering that increases photon path length, though excessive loading (>30 wt%) causes shadowing effects that inhibit full conversion [2]. Thermal curing of urethane acrylate/zirconium composites proceeds via step-growth polymerization between isocyanate and hydroxyl groups, followed by acrylate homopolymerization at 80–100°C. Zirconium oxide nanoparticles act as thermal insulators, reducing matrix conductivity from 0.28 W/m·K (neat polymer) to 0.17 W/m·K at 5 wt% loading by phonon scattering at organic-inorganic interfaces [9]. Differential scanning calorimetry reveals that zirconium acrylate elevates onset curing temperature by 15°C while increasing reaction enthalpy due to additional crosslinking sites [9].

Table 3: Curing Parameters and Thermal Properties of Zirconium Acrylate Systems

Curing MethodZrA Content (wt%)Peak Exotherm (°C)Enthalpy (J/g)Thermal Conductivity (W/m·K)
UV (5 mW/cm²)0853100.28
UV (5 mW/cm²)20783350.22
Thermal (100°C)51222900.17

Surface Functionalization Techniques for Enhanced Nanoparticle Dispersion

Preventing agglomeration of zirconium domains requires surface engineering to improve interfacial compatibility. Key strategies include:

  • Silane Coupling: 3-Glycidoxypropyltrimethoxysilane (GPTMS) forms epoxy bridges between zirconium acrylate nanoparticles and acrylate matrices, reducing aggregate size from 500 nm to <100 nm. This increases transmittance to 95.1% at 700 nm wavelength versus 89% for unmodified composites [8].
  • Acidic Monomer Chelation: Methacrylic acid (MAA) coordinates with zirconium via carboxylate groups before polymerization, evidenced by FTIR peak shifts from 1705 cm⁻¹ (free C=O) to 1640 cm⁻¹ (chelated C=O). This enables 75 wt% zirconia loading at 1.6 Pa·s viscosity – 30% lower than untreated particles [7].
  • Fluorinated Surfactants: 1H,1H,2H,2H-perfluorooctyl trichlorosilane (PFTS) creates hydrophobic nanoparticle surfaces, improving slurry stability and imparting 113° water contact angles. X-ray photoelectron spectroscopy confirms 68.5 at% fluorine coverage on functionalized particles [8].
  • Triblock Copolymer Dispersants: Poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO) structures adsorb onto zirconia via PPO anchoring, with PEO tails extending into acrylate monomers. This achieves 45 nm hydrodynamic diameter at 40 vol% loading, critical for DLP 3D printing [7].

Table 4: Rheological Impact of Surface Functionalization on Zirconia-Acrylate Slurries

Surface ModifierZirconia Loading (wt%)Viscosity at 30 s⁻¹ (Pa·s)Aggregate Size (nm)
None6012.4520 ± 85
MAA Chelation751.6105 ± 12
GPTMS653.890 ± 15
PEO-PPO-PEO702.945 ± 8

Scalability Challenges in Industrial-Scale Production of Zirconium Acrylate Composites

Translating laboratory syntheses to industrial manufacturing faces three primary hurdles:

Viscosity Management: High zirconium acrylate loading (>60 wt%) exponentially increases slurry viscosity, impairing processing in coating and 3D printing applications. While functionalization reduces viscosity, continuous flow reactors must maintain shear rates >100 s⁻¹ during mixing to prevent gelation. This necessitates specialized high-shear extruders with intermeshing screws, increasing capital costs by 40% versus standard equipment [7].

Curing Uniformity: UV penetration depth inversely correlates with zirconium content due to refractive index mismatch (polymer: ~1.5; ZrO₂: 2.1–2.3). In thick sections (>1 mm), this creates curing gradients, generating internal stresses up to 18 MPa. Pulsed UV irradiation with alternating 365 nm/405 nm wavelengths improves homogeneity but reduces production speed by 60% [5] [7].

Thermal Degradation During Post-Processing: Binder burnout in zirconium acrylate green bodies requires precisely controlled thermal profiles. Rapid heating above 300°C causes polymer decomposition gases to fracture ceramic frameworks, while slow ramping (<1°C/min) between 200–400°C prevents cracking but extends processing to 7–10 days. Catalytic decomposition using platinum-doped alumina reduces this step to 24 hours but adds $150/kg material cost [5].

Solventless Process Development: Industrial ecology mandates eliminate volatile organic compounds (VOCs) from production. Reactive extrusion combining zirconium acrylate synthesis and polymerization in twin-screw reactors achieves 95% conversion without solvents, though exothermicity management requires advanced heat transfer designs. Unreacted acrylate residuals remain problematic at <3 wt%, necessitating post-polymerization extraction [2] [3].

Table 5: Industrial Scalability Challenges and Mitigation Strategies

ChallengeImpact on ProductionCurrent Mitigation ApproachesCost Implications
High ViscosityReduced coating uniformity; Voids in 3D printsMAA chelation; High-shear mixing+25–40% equipment cost
UV Penetration LimitCuring gradients; DelaminationPulsed multi-wavelength curing; Layer thinning-60% production speed
Thermal Debinding CracksFractured ceramic componentsCatalytic decomposition; Controlled ramping+$150/kg; +7-day processing
VOC EmissionsRegulatory non-complianceReactive extrusion; Supercritical CO₂ processing+15% capital investment

Properties

Product Name

Zirconium acrylate

IUPAC Name

prop-2-enoate;zirconium(4+)

Molecular Formula

C12H12O8Zr

Molecular Weight

375.44 g/mol

InChI

InChI=1S/4C3H4O2.Zr/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4

InChI Key

CXNQUHPJUJGOHC-UHFFFAOYSA-J

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Zr+4]

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